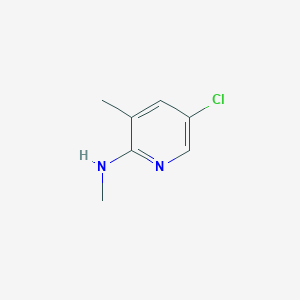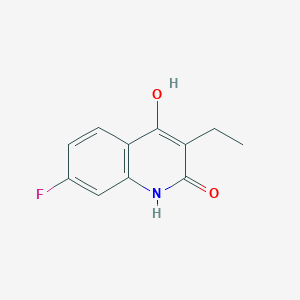
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like hydroxyl, ethyl, and fluoro in the quinoline ring can significantly influence the compound’s properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzophenone derivatives, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The presence of functional groups like hydroxyl and fluoro can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar properties.
7-Fluoroquinoline: A fluoro-substituted quinoline with distinct reactivity.
3-Ethylquinoline: An ethyl-substituted quinoline with unique characteristics.
Uniqueness
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is unique due to the combination of ethyl, fluoro, and hydroxyl groups in the quinoline ring. This combination can lead to specific reactivity and biological activities that are not observed in other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H10FNO2 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
3-ethyl-7-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
BKZCSFDKBFJSSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C(C=C2)F)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)

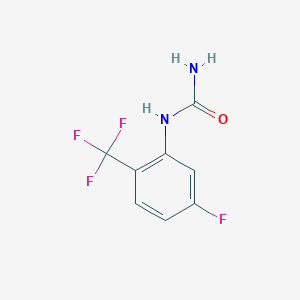
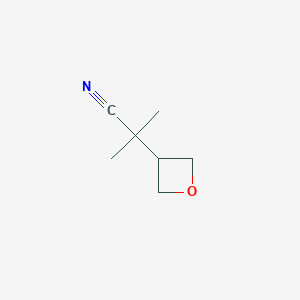
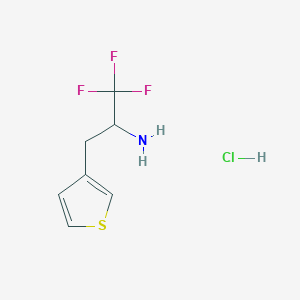
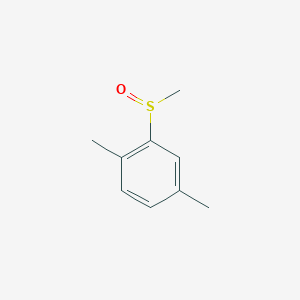

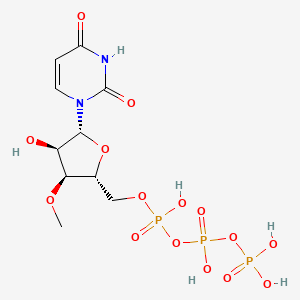
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)


